![molecular formula C12H10F3NO B1461242 (5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine CAS No. 1152622-44-0](/img/structure/B1461242.png)
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine
Overview
Description
“(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine” is a chemical compound with the CAS Number: 871706-85-3 . It has a molecular weight of 241.21 . The IUPAC name for this compound is "{5- [3- (trifluoromethyl)phenyl]-2-furyl}methanamine" .
Molecular Structure Analysis
The Inchi Code for this compound is "1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2" . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
There are studies on the reactions of similar compounds . For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .
Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Scientific Research Applications
Urease Inhibition
Compounds with high electron-withdrawing groups, such as the trifluoromethyl group, have been reported to potentially increase the activity of urease inhibitors, which are important in the treatment of diseases caused by urease-producing bacteria .
Antimicrobial Activity
Furan derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Analgesic Activity
Some furan derivatives have been tested for their analgesic properties in animal models, comparing their effectiveness with commercial drugs .
Synthetic Chemistry
The trifluoromethyl group in furan derivatives is significant in synthetic chemistry for creating new molecules with potential pharmacological activities .
Antibacterial Agents
Recent advances in furan derivatives have led to the development of novel antibacterial agents, showing promise in combating antibiotic resistance .
Chemical Reactions
Furan compounds with a trifluoromethylphenyl group have been used in various chemical reactions, such as Knoevenagel condensations, to synthesize different active methyl or methylene group-containing compounds .
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, like indole derivatives, bind with high affinity to multiple receptors . The specific targets of “(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine” would depend on its specific structure and functional groups.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
The introduction of pyridine at the skeleton has improved SIRT2 inhibition, a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives were further synthesized . This suggests potential future directions for the development of new compounds based on “(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine”.
properties
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6H,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADPFFKAORDKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-(Trifluoromethyl)phenyl)furan-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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